1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone
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Overview
Description
1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone is a member of piperazines.
Scientific Research Applications
Antimuscarinic Activity
- A study described the synthesis of a class of 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to the specified chemical, noting their antimuscarinic activity. These compounds showed potential in treating urinary incontinence associated with bladder muscle instability by targeting muscarinic receptors (Kaiser et al., 1993).
Anti-Cancer Activity
- Another research focused on the synthesis and characterization of a heterocyclic compound closely related to the specified chemical. It exhibited in vitro anticancer activities against human bone cancer cell lines, with potential antiviral activity explored through molecular docking studies (Lv et al., 2019).
Central Nervous System Effects
- A series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, similar in structure to the specified compound, showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in treating central nervous system disorders (Perregaard et al., 1992).
Ultrasound-Promoted Synthesis
- A study reported an efficient synthesis method involving the cleavage of epoxides with indole, promoted by ultrasound irradiation. This method, which includes compounds structurally similar to the specified chemical, offers advantages like high yield and mild conditions (Li, Sun, & Yin, 2010).
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H23N3O2/c25-18-8-6-17(7-9-18)23-11-13-24(14-12-23)21(26)10-5-16-15-22-20-4-2-1-3-19(16)20/h1-4,6-9,15,22,25H,5,10-14H2 |
InChI Key |
SQOASKBWAGOZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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